1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol
Overview
Description
1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol is a chemical compound with the molecular formula C20H13BrO and a molecular weight of 349.22 g/mol. This compound is characterized by the presence of a bromine atom attached to a naphthalene ring, which is further connected to another naphthalene ring with a hydroxyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol typically involves the bromination of naphthalene derivatives followed by hydroxylation. One common method includes the bromination of 2-naphthol using bromine in the presence of a suitable solvent such as acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position. Industrial production methods may involve large-scale bromination and hydroxylation processes under cGMP (current Good Manufacturing Practice) conditions to ensure high purity and yield.
Chemical Reactions Analysis
1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dehalogenated products.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research involving this compound includes the development of potential therapeutic agents and drug delivery systems.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, influencing the compound’s reactivity and specificity. Pathways involved may include oxidative stress responses and signal transduction pathways .
Comparison with Similar Compounds
1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol can be compared with other brominated naphthalene derivatives, such as:
1-Bromo-2-naphthol: Similar in structure but lacks the additional naphthalene ring, making it less complex.
2-Bromo-1-naphthol: Another brominated naphthol with different substitution patterns, affecting its reactivity and applications.
Properties
IUPAC Name |
1-(2-bromonaphthalen-1-yl)naphthalen-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrO/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,22H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXVRIZFELKNFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347550 | |
Record name | 1-(2-bromonaphthalen-1-yl)naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721457-68-7 | |
Record name | 1-(2-bromonaphthalen-1-yl)naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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